![molecular formula C13H16BrN3O2 B5530660 N'-(2-bromobenzylidene)-2-(4-morpholinyl)acetohydrazide](/img/structure/B5530660.png)
N'-(2-bromobenzylidene)-2-(4-morpholinyl)acetohydrazide
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Overview
Description
Synthesis Analysis
The synthesis of morpholine derivatives, including N'-(2-bromobenzylidene)-2-(4-morpholinyl)acetohydrazide, often involves the use of vicinal amino alcohols, oxiranes, and aziridines as starting materials. These methods have been explored for their potential in creating biologically active substances and as catalysts in organic synthesis (Palchikov, 2013).
Molecular Structure Analysis
The molecular structure of morpholine derivatives is significant in determining their reactivity and interaction with biological systems. Studies on the modularity of cocrystals involving bromobenzamide and dicarboxylic acids have shed light on the importance of halogen interactions in these compounds, which may be relevant to understanding the molecular structure of N'-(2-bromobenzylidene)-2-(4-morpholinyl)acetohydrazide (Tothadi, Joseph, & Desiraju, 2013).
Chemical Reactions and Properties
Morpholine derivatives exhibit a wide range of chemical reactions, owing to the presence of nitrogen and oxygen in their ring structure. These reactions have been leveraged in the design of compounds with diverse pharmacological activities. The study of morpholine and pyrans derivatives highlights the potential of these compounds in pharmacology (Asif & Imran, 2019).
Physical Properties Analysis
The physical properties of morpholine derivatives like N'-(2-bromobenzylidene)-2-(4-morpholinyl)acetohydrazide, such as solubility, melting point, and boiling point, are crucial for their application in chemical synthesis and drug formulation. These properties are often determined through experimental methods and are essential for predicting the behavior of these compounds under different conditions.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and toxicity, of morpholine derivatives are influenced by their molecular structure. The presence of the morpholine moiety contributes to the compound's ability to participate in various chemical reactions, making it a valuable building block in organic synthesis and medicinal chemistry. Research on the synthesis and characterization of Schiff bases of oxazine derivatives provides insight into the chemical properties of these compounds (Chovatiya et al., 2014).
properties
IUPAC Name |
N-[(E)-(2-bromophenyl)methylideneamino]-2-morpholin-4-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrN3O2/c14-12-4-2-1-3-11(12)9-15-16-13(18)10-17-5-7-19-8-6-17/h1-4,9H,5-8,10H2,(H,16,18)/b15-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIWGNIXENBCGES-OQLLNIDSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)NN=CC2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CC(=O)N/N=C/C2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(2-bromophenyl)methylideneamino]-2-morpholin-4-ylacetamide |
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